(9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate

Catalog No.
S735465
CAS No.
186663-83-2
M.F
C18H18BrNO2
M. Wt
360.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate

CAS Number

186663-83-2

Product Name

(9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate

IUPAC Name

9H-fluoren-9-ylmethyl N-(3-bromopropyl)carbamate

Molecular Formula

C18H18BrNO2

Molecular Weight

360.2 g/mol

InChI

InChI=1S/C18H18BrNO2/c19-10-5-11-20-18(21)22-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17H,5,10-12H2,(H,20,21)

InChI Key

XWBHEIFHCNVXPS-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCBr

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCBr

(9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate is a bifunctional synthetic building block designed for controlled chemical modification. It comprises a 3-carbon propyl linker functionalized with a terminal bromine atom, a reactive handle for alkylation reactions. The amine is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group, which is selectively removed under mild basic conditions (e.g., piperidine) but stable to acids. [REFS-1, REFS-2] This orthogonal protection scheme makes the reagent a primary choice for multi-step syntheses, particularly in Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy. [2]

Substituting this compound requires a re-evaluation of the entire synthesis plan, not a simple one-for-one replacement. The choice of the Fmoc protecting group is fundamental to its utility in orthogonal synthesis schemes, particularly the widely-used Fmoc/tBu strategy for peptides and complex molecules. [REFS-1, REFS-2] Replacing this reagent with a tert-butyloxycarbonyl (Boc) protected analog, which is acid-labile, would invalidate a synthesis route designed around base-labile deprotection steps. Likewise, changing the halide from bromide to chloride would result in significantly lower alkylation reactivity and potentially incomplete reactions, while substitution with an iodide may increase cost and introduce stability issues. Finally, altering the propyl (3-carbon) linker length can critically impact the biological activity or steric viability of the final target molecule, making such substitutions non-trivial. [2]

Synthesis Compatibility: Orthogonal to Acid-Labile Protecting Groups

The Fmoc group is cleaved under mild basic conditions (e.g., 20% piperidine in DMF), whereas the common Boc protecting group is cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA). [REFS-1, REFS-2] This fundamental difference in chemical stability, known as orthogonality, is not a matter of degree but a binary choice in synthesis design. This reagent is therefore essential for synthetic routes that require the preservation of acid-labile functionalities, such as tert-butyl (tBu) esters or Boc-protected side chains, which are standard in modern Fmoc/tBu SPPS. [2] Choosing a Boc-protected analog for such a synthesis would lead to premature deprotection and catastrophic failure of the synthetic sequence.

Evidence DimensionProtecting Group Cleavage Condition
Target Compound DataBase-labile (Fmoc group is stable to acid)
Comparator Or BaselineBoc-(3-bromopropyl)carbamate: Acid-labile (Boc group is stable to base)
Quantified DifferenceQualitatively absolute (orthogonal)
ConditionsStandard Solid-Phase Peptide Synthesis (SPPS) or solution-phase synthesis protocols.

This enables complex molecular synthesis by allowing selective deprotection of one amine in the presence of other acid-sensitive protected groups, a critical requirement in peptide and medicinal chemistry.

Process Reliability: Balanced Alkylation Reactivity of Bromide vs. Other Halides

In SN2 nucleophilic substitution reactions, the reactivity of the alkyl halide is determined by the leaving group ability, with the established order being I > Br > Cl > F. [1] The C-Br bond in the subject compound provides a reliable balance of reactivity and stability. It is significantly more reactive than the corresponding chloride, ensuring more efficient and complete alkylation reactions under milder conditions. While an iodide is more reactive, it is also typically more expensive, less stable to storage, and more prone to side reactions, making the bromide the preferred choice for many process development and manufacturing applications. [2]

Evidence DimensionRelative SN2 Reaction Rate
Target Compound DataR-Br (Bromide): High reactivity
Comparator Or BaselineR-Cl (Chloride): Lower reactivity; R-I (Iodide): Highest reactivity
Quantified DifferenceRelative rate order: R-I > R-Br > R-Cl
ConditionsBimolecular nucleophilic substitution (SN2) reaction.

Procuring the bromide version provides a robust process window, ensuring high conversion rates for alkylation without the higher cost and potential instability of the iodide analog.

Application Efficacy: Linker Length is a Critical, Non-Interchangeable Parameter for Biological Activity

In the synthesis of bifunctional molecules like Proteolysis-Targeting Chimeras (PROTACs), the linker length is not an arbitrary choice but a critical determinant of the final compound's efficacy. A study on Estrogen Receptor-α (ER-α) targeting PROTACs systematically varied the linker length and measured the resulting protein degradation. The results showed a significant dependency on length, with a 16-atom linker demonstrating optimal degradation, while both shorter and longer linkers were less effective. [REFS-1, REFS-2] Although the 3-carbon propyl chain of this reagent is shorter, the principle is directly applicable: substituting with a 2-carbon (ethyl) or 4-carbon (butyl) analog can severely compromise or eliminate the biological function of the target molecule by failing to achieve the optimal geometry for ternary complex formation. [3]

Evidence DimensionER-α Protein Degradation (% of control)
Target Compound DataNot directly tested, but provides a defined 3-carbon spacing.
Comparator Or BaselinePROTAC with 16-atom linker: ~80-90% degradation. PROTAC with 21-atom linker: ~40-50% degradation.
Quantified DifferenceUp to a 2-fold decrease in degradation efficiency when linker length is suboptimal.
ConditionsMCF7 cells treated with ER-α targeting PROTACs of varying linker lengths.

This demonstrates that procuring a linker of a specific length is essential, as seemingly minor changes can lead to a significant loss of biological activity and project failure.

Fmoc Solid-Phase Synthesis of Modified Peptides and PNA

Ideal for introducing a short alkylating side-chain or C-terminal modification onto a peptide or peptide nucleic acid (PNA) being synthesized using a standard Fmoc/tBu strategy. The orthogonality of the Fmoc group ensures its compatibility with acid-sensitive side-chain protectors common in this methodology. [1]

Synthesis of PROTACs and Bifunctional Degraders

Serves as a key building block for constructing PROTACs or other bifunctional molecules that require a short, flexible propyl linker. The defined 3-carbon length is critical for achieving the precise spatial orientation needed for efficient ternary complex formation between a target protein and an E3 ligase, a parameter that directly governs degradation efficacy. [2]

Complex Molecule Synthesis with Orthogonal Protection Schemes

Enables the synthesis of complex organic molecules where an amine must be unmasked with base without cleaving other acid-labile groups (e.g., Boc, tBu esters) present in the molecule. The reliable reactivity of the bromopropyl group facilitates its use in subsequent coupling steps. [3]

XLogP3

4.2

Wikipedia

(9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate

Dates

Last modified: 08-15-2023

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